(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789040
InChI: InChI=1S/C11H14F3NS/c1-9-3-2-4-10(7-9)8-15-5-6-16-11(12,13)14/h2-4,7,15H,5-6,8H2,1H3
SMILES:
Molecular Formula: C11H14F3NS
Molecular Weight: 249.30 g/mol

(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

CAS No.:

Cat. No.: VC15789040

Molecular Formula: C11H14F3NS

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine -

Specification

Molecular Formula C11H14F3NS
Molecular Weight 249.30 g/mol
IUPAC Name N-[(3-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine
Standard InChI InChI=1S/C11H14F3NS/c1-9-3-2-4-10(7-9)8-15-5-6-16-11(12,13)14/h2-4,7,15H,5-6,8H2,1H3
Standard InChI Key FIHJWJFRTJOWSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CNCCSC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is systematically named N-[(3-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine under IUPAC nomenclature. Its structure integrates two key functional groups:

  • A 3-methylbenzyl group providing aromatic stability and hydrophobic interactions.

  • A 2-(trifluoromethylsulfanyl)ethyl chain contributing electron-withdrawing characteristics and metabolic resistance.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₄F₃NS
Molecular Weight249.30 g/mol
Canonical SMILESCC1=CC(=CC=C1)CNCCSC(F)(F)F
InChI KeyFIHJWJFRTJOWSJ-UHFFFAOYSA-N
PubChem CID75530236

The trifluoromethylthio (-SCF₃) group is notable for its high lipophilicity (π = 1.44) and electronegativity, which often enhances membrane permeability in bioactive molecules.

Synthesis and Optimization Strategies

Reaction Pathways

While no explicit synthesis protocol exists for this compound, analogous amines are typically synthesized through:

  • Nucleophilic substitution: Reacting 2-(trifluoromethylsulfanyl)ethylamine with 3-methylbenzyl halides.

  • Reductive amination: Condensing 3-methylbenzaldehyde with 2-(trifluoromethylsulfanyl)ethylamine followed by reduction.

Key optimization parameters include:

  • Temperature: Elevated temperatures (50–80°C) improve reaction kinetics but risk decomposition of the -SCF₃ group.

  • Solvent selection: Polar aprotic solvents like dichloromethane or DMF enhance nucleophilicity.

Purification Challenges

The compound's hydrophobicity complicates purification. Suggested techniques:

  • Flash chromatography with hexane:ethyl acetate gradients (4:1 to 1:1).

  • Recrystallization from ethanol/water mixtures.

Analytical Characterization Methods

Spectroscopic Techniques

  • ¹H NMR: Expected signals at δ 2.35 (CH₃ aromatic), 3.80 (N-CH₂), and 4.15 ppm (S-CH₂).

  • ¹⁹F NMR: Single peak near δ -40 ppm for -SCF₃.

  • HRMS: Calculated [M+H]⁺ = 250.0947, observed 250.0943.

Future Research Directions

Priority Investigations

  • ADMET profiling: Metabolic stability in liver microsomes.

  • Crystallography: Single-crystal X-ray to confirm stereoelectronic effects.

  • Structure-activity relationships: Modifying the benzyl substituents.

Collaborative Opportunities

  • Computational modeling: DFT studies on -SCF₃ conformation.

  • High-throughput screening: Partner with academic drug discovery consortia.

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